4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

Beschreibung

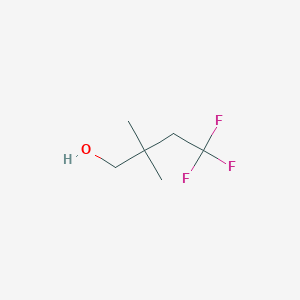

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a fluorinated tertiary alcohol with the molecular formula C₆H₁₁F₃O. Its structure features a trifluoromethyl group (-CF₃) at the 4th carbon and two methyl groups (-CH₃) at the 2nd carbon of the butanol backbone.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDQSUZSZANDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol typically involves the reaction of 4,4,4-Trifluoro-2-butanone with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation techniques can also be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4,4-Trifluoro-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can further modify the compound, although it is already a reduced form of its ketone precursor.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: 4,4,4-Trifluoro-2-butanone

Substitution: Various substituted butanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol serves as a valuable building block in organic synthesis. It is particularly useful for:

- Fluorinated Compound Synthesis: It is employed in the creation of complex organic molecules containing fluorine atoms that are essential in medicinal chemistry.

- Ligand Formation: The compound acts as a ligand in the preparation of metal complexes and organometallic compounds.

Biology

In biological research, this compound has shown potential in studying enzyme interactions and metabolic pathways:

- Enzyme Modulation: Preliminary studies indicate that it may modulate enzyme activity through competitive inhibition or allosteric effects on various metabolic pathways.

| Biological Target | Activity Observed |

|---|---|

| Phytoene Desaturase (PDS) | Inhibitory activity |

| Neuronal Receptors | Modulation observed |

| Enzymatic Pathways | Competitive inhibition |

Medicine

The potential pharmaceutical applications of this compound include:

- Drug Development: Its derivatives are being explored for improved bioavailability and metabolic stability in drug formulations.

Case Study: Neuroprotective Effects

A study involving transgenic mouse models demonstrated that treatment with this compound reduced neuroinflammation and improved cognitive function compared to control groups, suggesting its potential use in neurodevelopmental disorders.

Industry

In industrial applications, the compound is utilized for:

- Specialty Chemicals Production: It is involved in the synthesis of surfactants and polymers with unique properties due to its fluorinated structure.

Comparison with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 4,4,4-Trifluoro-2-butanone | Ketone precursor | Solvent and intermediate |

| 4,4,4-Trifluoro-2-methyl-1-butanol | Alcohol variant | Solvent and reagent |

| 4,4,4-Trifluorobutan-2-ol | Alcohol variant | Solvent and reagent |

The biological activity of this compound is primarily attributed to its trifluoromethyl group which enhances lipophilicity and reactivity. This structure influences interactions with biological systems:

In Vitro Studies:

Research indicates significant activity against various biological targets:

| Target | Activity |

|---|---|

| Phytoene Desaturase (PDS) | Inhibitory activity |

| Neuronal Receptors | Modulation observed |

In Vivo Studies:

Animal studies have shown that this compound may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence enzyme activity and receptor binding, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key differences between 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol and structurally related fluorinated or branched alcohols:

Structural and Functional Differences

- Fluorination Impact: The trifluoro substitution in the target compound increases electronegativity and lipophilicity compared to 4,4-difluoro and non-fluorinated analogs. In contrast, 3,3,4,4-tetrafluorobutan-2-ol () exhibits higher fluorine density but lacks branching, affecting its steric profile and reactivity .

Biologische Aktivität

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group contributes to its lipophilicity and reactivity, which may influence its interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 182.17 g/mol. The presence of three fluorine atoms significantly alters the compound's physical and chemical characteristics, enhancing its solubility in organic solvents and affecting its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Preliminary studies suggest that it may modulate enzyme activity through competitive inhibition or allosteric effects. The exact pathways are still under investigation but may involve interactions with metabolic pathways linked to lipid metabolism and neurotransmitter systems.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant activity against several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Phytoene Desaturase (PDS) | Inhibitory activity | |

| Neuronal Receptors | Modulation observed | |

| Enzymatic Pathways | Competitive inhibition |

These findings indicate that the compound may have applications in agricultural biochemistry as a herbicide or in neurological research as a modulator of neurotransmitter systems.

In Vivo Studies

Recent animal studies have explored the pharmacokinetics and therapeutic potential of this compound:

- Neurodevelopmental Disorders : In mouse models of autism and Down syndrome, compounds structurally related to this compound showed promising results in modulating chloride ion transport across neuronal membranes. This suggests potential therapeutic applications in neurodevelopmental disorders .

- Lipid Metabolism : Studies indicated that the compound might influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis. Further research is needed to elucidate these pathways .

Case Study 1: Neuroprotective Effects

A study examined the effects of this compound on neuroprotection in transgenic mouse models. The results suggested that treatment reduced neuroinflammation and improved cognitive function compared to control groups .

Case Study 2: Herbicidal Activity

In agricultural tests, formulations containing this compound exhibited enhanced herbicidal activity against specific weed species compared to traditional herbicides. This was attributed to its unique mechanism of action targeting PDS .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a precursor alcohol or ketone using trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Regioselective strategies, such as protecting the hydroxyl group during fluorination, can minimize side reactions. Purification via fractional distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity. Cross-validation with NMR and GC-MS is critical to confirm absence of fluorinated by-products .

Q. How should researchers characterize the structural and physical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR to identify methyl protons (δ ~1.2–1.4 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm, broad). NMR detects trifluoromethyl groups (δ ~-60 to -70 ppm). IR spectroscopy confirms the hydroxyl stretch (~3200–3600 cm).

- Physical Properties : Compare experimental density (predicted ~1.18 g/cm) and boiling point (estimated 200–220°C) with computational models (e.g., COSMO-RS) and literature analogs (e.g., PubChem data) .

Q. What methods are reliable for determining the compound’s stability under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC or NMR. Kinetic analysis (Arrhenius plots) predicts shelf life. Fluorinated alcohols are generally stable but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, vibrational frequencies, and NMR chemical shifts. Compare computational results with experimental data to identify outliers. For example, deviations in NMR shifts may indicate solvent effects or intermolecular interactions. Use the InChIKey (WNVPWDLBCRTOGW-UHFFFAOYSA-N) to cross-reference PubChem entries for validation .

Q. What experimental strategies address contradictions in reported physical properties (e.g., boiling point, density)?

- Methodological Answer :

- Standardization : Ensure measurements follow IUPAC guidelines (e.g., boiling point at 1 atm).

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting boiling points.

- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol, density 1.181 g/cm) to identify trends in fluorinated alcohols .

Q. How can researchers design experiments to study the compound’s reactivity in fluorination or coupling reactions?

- Methodological Answer :

- Reactivity Screening : Test nucleophilic substitution reactions (e.g., Mitsunobu reaction) to assess hydroxyl group activity.

- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents.

- Kinetic Profiling : Use in-situ NMR to monitor real-time fluorination efficiency .

Q. What role does this compound play in stereochemical or regiochemical studies of fluorinated building blocks?

- Methodological Answer : The rigid 2,2-dimethyl moiety restricts conformational flexibility, making it a model for studying steric effects in fluorinated systems. Advanced applications include synthesizing enantiopure derivatives via chiral catalysts or evaluating regioselectivity in Pd-catalyzed cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.